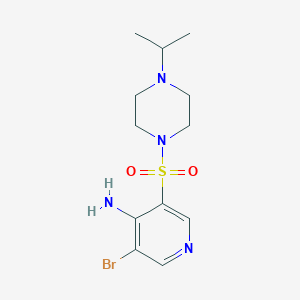![molecular formula C11H10F3NO B11801261 (4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11801261.png)
(4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one is a chemical compound characterized by the presence of a pyrrolidinone ring substituted with a trifluoromethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized to yield the desired pyrrolidinone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted pyrrolidinones .
Wissenschaftliche Forschungsanwendungen
(4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of (4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound has similar structural features but differs in the presence of a piperidinol ring instead of a pyrrolidinone ring.
Trifluoromethylpyridine: Another compound with a trifluoromethyl group, but with a pyridine ring instead of a pyrrolidinone ring.
Uniqueness
(4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to its specific combination of a pyrrolidinone ring and a trifluoromethylphenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H10F3NO |
|---|---|
Molekulargewicht |
229.20 g/mol |
IUPAC-Name |
(4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)9-3-1-7(2-4-9)8-5-10(16)15-6-8/h1-4,8H,5-6H2,(H,15,16)/t8-/m0/s1 |
InChI-Schlüssel |
PDTLMKLERGEENQ-QMMMGPOBSA-N |
Isomerische SMILES |
C1[C@@H](CNC1=O)C2=CC=C(C=C2)C(F)(F)F |
Kanonische SMILES |
C1C(CNC1=O)C2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


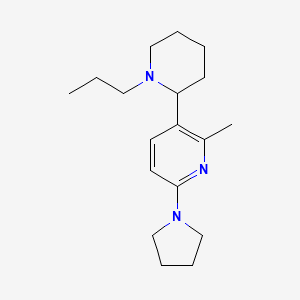
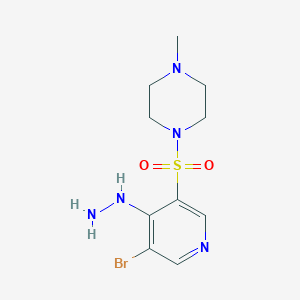


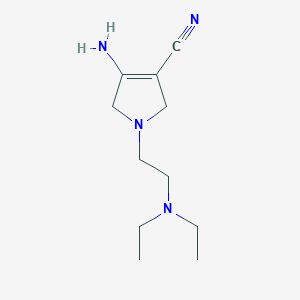
![2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11801202.png)
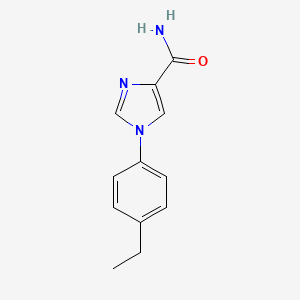
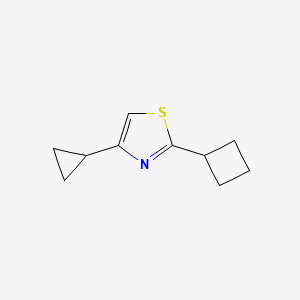

![Tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B11801226.png)


![(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11801249.png)
